molecular formula C18H13ClN4O7S2 B2402498 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 896006-39-6

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2402498
CAS No.: 896006-39-6
M. Wt: 496.89
InChI Key: WMNVEONLZFDVMR-UHFFFAOYSA-N
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Description

“4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate” is a complex organic compound that features multiple functional groups, including a pyran ring, a thiadiazole moiety, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate” typically involves multi-step organic reactions. The process may start with the preparation of the core pyran ring, followed by the introduction of the thiadiazole group through a nucleophilic substitution reaction. The final steps often involve esterification and nitration to introduce the nitrobenzoate group.

Industrial Production Methods

Industrial production of such complex compounds usually requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the thiadiazole could produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. The thiadiazole moiety, in particular, is known for its antimicrobial and anti-inflammatory properties.

Medicine

Medicinal applications could include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests potential interactions with biological macromolecules.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action for compounds like “4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate” often involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole group may inhibit enzyme activity by binding to the active site, while the nitrobenzoate ester could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
  • 4-oxo-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate

Uniqueness

The unique combination of functional groups in “4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate” sets it apart from similar compounds. The presence of the propionamido group and the nitrobenzoate ester may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)9-3-4-11(19)12(5-9)23(27)28/h3-7H,2,8H2,1H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNVEONLZFDVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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